molecular formula C16H25NOS B12487771 4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine

4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine

Cat. No.: B12487771
M. Wt: 279.4 g/mol
InChI Key: DBXPBLBCMBNULS-UHFFFAOYSA-N
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Description

4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine is an organic compound that features a morpholine ring substituted with a 2-[(4-tert-butylphenyl)sulfanyl]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine typically involves the reaction of morpholine with 2-[(4-tert-butylphenyl)sulfanyl]ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-tert-Butylphenyl)sulfanyl]butanenitrile
  • (4-tert-Butylphenyl)diphenylsulfonium triflate
  • Methyl 2-(4-(tert-butyl)phenyl)acetate

Uniqueness

4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine is unique due to its combination of a morpholine ring and a 2-[(4-tert-butylphenyl)sulfanyl]ethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H25NOS

Molecular Weight

279.4 g/mol

IUPAC Name

4-[2-(4-tert-butylphenyl)sulfanylethyl]morpholine

InChI

InChI=1S/C16H25NOS/c1-16(2,3)14-4-6-15(7-5-14)19-13-10-17-8-11-18-12-9-17/h4-7H,8-13H2,1-3H3

InChI Key

DBXPBLBCMBNULS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCN2CCOCC2

Origin of Product

United States

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